2-Allyl-5-bromophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9BrO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 |
InChI Key |
XBFZIZYZCMHVIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Allyl 5 Bromophenol
Electrophilic Aromatic Substitution Reactions
The phenol (B47542) ring in 2-Allyl-5-bromophenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. mnstate.eduschoolwires.net The substitution pattern is directed by the existing substituents. The hydroxyl group is a strong ortho, para-director, while the allyl group also directs to the ortho and para positions. The bromine atom is a deactivating but ortho, para-directing group.
A common electrophilic substitution reaction is nitration. For instance, the nitration of 2-allylphenol (B1664045) using a sulfonitric mixture (HNO3/H2SO4) yields a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol. mdpi.comresearchgate.net Subsequent bromination of 2-allyl-6-nitrophenol with N-bromosuccinimide (NBS) selectively installs a bromine atom at the 4-position, affording 2-allyl-4-bromo-6-nitrophenol. mdpi.comnih.gov This demonstrates the controlled introduction of electrophiles onto the aromatic ring, guided by the directing effects of the substituents.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. researchgate.netvaia.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org The stability of this intermediate carbocation is enhanced by electron-donating groups, which accelerate the reaction. mnstate.edu
Reactions Involving the Allyl Moiety
The allyl group is a key site of reactivity in this compound, participating in a variety of transformations including olefinic reactions and intramolecular cyclizations. wikipedia.org
Olefinic Transformations, including oxidation reactions
The double bond of the allyl group is susceptible to various addition and oxidation reactions. A notable transformation is the intramolecular cyclization that can be initiated at the allyl group. For example, 2-allylphenols can undergo cyclization to form 2,3-dihydro-2-methylbenzo[b]furans under thermal conditions. clockss.org This process involves the rearrangement of the allyl group followed by an intramolecular attack of the phenolic oxygen onto the double bond.
Allylic oxidation is another important reaction of the allyl group. wikipedia.org While specific examples for this compound are not detailed in the provided context, the general reactivity of allylic C-H bonds suggests they are weaker and more susceptible to oxidation compared to typical sp3 C-H bonds. wikipedia.org
Intramolecular Cyclization Reactions Leading to Fused Heterocycles
The presence of both a nucleophilic phenolic oxygen and an electrophilic allyl group within the same molecule facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems like dihydrobenzofurans. acs.orgnih.govresearchgate.net These reactions are often catalyzed by transition metals, such as palladium. nih.govrsc.orgnih.govresearchgate.net
A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives has been developed. acs.orgnih.govresearchgate.net This process is initiated by the photochemical activity of the corresponding phenolate (B1203915) anion, which is generated in situ. acs.orgnih.govresearchgate.net The reaction proceeds via a cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. acs.orgnih.gov This method allows for the rapid synthesis of a variety of densely functionalized 2,3-dihydrobenzofurans. acs.orgnih.govresearchgate.net
Palladium-catalyzed intramolecular Heck-type cyclization is another common strategy for constructing benzofused heterocycles. researchgate.net These reactions provide access to valuable building blocks with quaternary carbon centers. nih.gov
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the aromatic ring of this compound can be replaced through nucleophilic substitution reactions. These reactions, however, typically require harsh conditions or the use of a catalyst, as nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult.
The rate of bimolecular nucleophilic substitution (SN2) reactions is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group's ability, and the solvent. rammohancollege.ac.in In the context of an aryl halide, the reaction mechanism can be complex.
Rearrangement Reactions, including halogen migration and elimination in Claisen rearrangements of related allyl dihalophenyl ethers
This compound can undergo rearrangement reactions, with the Claisen rearrangement being a prominent example for related structures. The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org In the case of allyl aryl ethers, this rearrangement leads to the formation of ortho-allylphenols. libretexts.orgbenthamopenarchives.com
Studies on the Claisen rearrangement of allyl 2,6-dihalophenyl ethers have shown that halogen migration and elimination can occur. researchgate.netcdnsciencepub.comresearchgate.net The thermal rearrangement of allyl 2,6-dichlorophenyl ether, for instance, yields not only the expected 4-allyl-2,6-dichlorophenol and 2-allyl-6-chlorophenol (B1615725) but also the halogen migration product, 2-allyl-4,6-dichlorophenol. cdnsciencepub.com The extent of halogen migration is influenced by the polarity of the solvent, with more polar solvents favoring this pathway. researchgate.netcdnsciencepub.comresearchgate.net The presence of a Lewis acid, such as zinc chloride, can accelerate the rearrangement and significantly increase the proportion of the halogen migration product. cdnsciencepub.com
The proposed mechanism for halogen migration involves an allylic rearrangement at the dienone intermediate stage, which can be assisted by the solvent's polarity or a Lewis acid. cdnsciencepub.com An alternative or concurrent pathway may involve a competitive halogen substitution via an SN2' mechanism. researchgate.netcdnsciencepub.comresearchgate.net
Radical Reaction Pathways, such as those initiated by photochemical activity
Radical reactions provide alternative pathways for the transformation of this compound. The photochemical activity of this compound can initiate radical processes. acs.orgnih.govresearchgate.net For example, the light-driven synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives proceeds through the formation of carbon-centered radical species. acs.orgnih.govresearchgate.net
The process is initiated by the photochemical activity of the allyl-functionalized phenolate anion. acs.orgnih.gov This can lead to a cascade reaction involving a tandem atom transfer radical addition (ATRA). acs.org Mechanistic studies have provided evidence for the formation of these radical intermediates. acs.orgnih.gov
The allyl group itself can participate in radical reactions. For example, the addition of radicals to the double bond is a common reaction pathway. libretexts.org Furthermore, the bromine atom can be involved in radical reactions, such as those initiated by photochemical debromination. researchgate.net
Derivatization Strategies and Structural Diversification of 2 Allyl 5 Bromophenol
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group of 2-allyl-5-bromophenol is a primary site for derivatization, commonly undergoing reactions such as etherification and esterification to yield a variety of functionalized analogues.
Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy. Standard Williamson ether synthesis conditions, which involve deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide, are frequently employed. For instance, reacting this compound with an alkyl halide like 1-bromononane (B48978) in the presence of sodium hydride (NaH) and potassium iodide (KI) in dimethylformamide (DMF) yields the corresponding nonyl-(2-allyl-4-bromophenyl)ether. prepchem.com Similarly, allylation using allyl bromide with a base such as potassium carbonate (K₂CO₃) in acetone (B3395972) can produce 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene from a nitrated precursor of this compound. researchgate.netmdpi.com The choice of solvent and base is crucial; reactions in an aqueous medium can lead to a mixture of O-allylation and C-allylation products, whereas organic solvents typically favor exclusive O-allylation. google.com
Esterification: The synthesis of esters from the phenolic hydroxyl group is another key functionalization pathway. This can be achieved by reacting the phenol with carboxylic acids or their derivatives. For example, esterification can be performed using a carboxylic acid in the presence of coupling agents like DCC/DMAP.
These modifications of the hydroxyl group alter the steric and electronic properties of the molecule, which can be a crucial first step in a multi-step synthesis of more complex derivatives.
Table 1: Examples of Phenolic Hydroxyl Group Functionalization
| Starting Material Precursor | Reagent(s) | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| 2-allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃, Acetone | Etherification | 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |
| 2-allyl-4-bromophenol (B1295730) | 1-bromononane, NaH, KI, DMF | Etherification | nonyl-(2-allyl-4-bromophenyl)ether | Not specified |
Modifications of the Allyl Side Chain
The allyl group, with its reactive C=C double bond and allylic position, offers a second major avenue for structural diversification.
Isomerization: The double bond of the allyl group can be isomerized to the thermodynamically more stable internal propenyl group. This transformation can be catalyzed by a base such as potassium tert-butoxide in dimethylsulfoxide (DMSO). For example, nonyl-(2-allyl-4-bromophenyl)ether can be isomerized to 1-[2-(nonyloxy)-5-(bromo)phenyl]propene. prepchem.com
Oxidative Coupling: The allyl group can influence oxidative coupling reactions. While the group itself may decelerate the reaction rate compared to its saturated propyl analogue, high enantioselectivity can still be achieved in certain oxidative coupling processes. core.ac.uk
Other Additions: The double bond is also susceptible to a variety of addition reactions, such as hydrogenation to form the corresponding propyl group, dihydroxylation to create a diol, and epoxidation to form an epoxide, although specific examples starting directly from this compound are less commonly detailed in readily available literature. These modifications introduce new functional groups and stereocenters, significantly increasing the structural complexity of the derivatives.
Table 2: Example of Allyl Side Chain Modification
| Starting Material | Reagent(s) | Reaction Type | Product |
|---|
Halogen Atom Manipulation and Substitution
The bromine atom on the aromatic ring is a versatile synthetic handle, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound. For instance, the bromine atom can be coupled with various arylboronic acids to produce biaryl derivatives. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or potassium phosphate. conicet.gov.ar
Other Cross-Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions like the Sonogashira (with terminal alkynes), Heck (with alkenes), Negishi (with organozinc reagents), and Buchwald-Hartwig amination (with amines) are applicable. mdpi.com These reactions allow for the introduction of a wide range of substituents at the 5-position of the phenol ring, including alkynyl, vinyl, and amino groups, dramatically diversifying the molecular structure. For example, in situ generated allylindium reagents have been shown to couple effectively with aryl halides using a Pd₂(dba)₃CHCl₃ catalyst with PPh₃ as a ligand. organic-chemistry.org
Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent by reacting with magnesium metal. prepchem.com This organometallic intermediate can then react with various electrophiles, such as trimethylborate, to introduce new functional groups. prepchem.com
Table 3: Potential Cross-Coupling Reactions for Halogen Manipulation
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-Aryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkynyl |
| Negishi | Organozinc reagent | Pd(0) or Pd(II) | Aryl-Alkyl/Aryl |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Aryl-Vinyl |
Design and Synthesis of Polyfunctional Derivatives
The true synthetic utility of this compound is realized when multiple reactive sites are manipulated in sequential or concurrent steps to build highly functionalized molecules. This approach allows for the creation of complex structures that would be difficult to access through other means.
A notable example involves a multi-step synthesis starting from the related 2-allylphenol (B1664045) to produce 3-allyl-2-(allyloxy)-5-bromoaniline. researchgate.netmdpi.com This sequence demonstrates the strategic manipulation of the scaffold:
Nitration: Introduction of a nitro group onto the aromatic ring.
Bromination: Selective bromination using N-bromosuccinimide (NBS) to install the bromine atom, yielding 2-allyl-4-bromo-6-nitrophenol. researchgate.netnih.gov
Etherification (O-allylation): Functionalization of the phenolic hydroxyl group with allyl bromide to form an allyl ether. researchgate.netmdpi.com
Reduction: Conversion of the nitro group to an aniline (B41778) using reagents like zinc and ammonium (B1175870) chloride. researchgate.netmdpi.com
This synthetic route results in a polyfunctional derivative where the original hydroxyl group has been converted to an allyl ether, a bromine atom is present, the original allyl group remains, and a new amino group has been installed via a nitro intermediate. researchgate.netmdpi.com Such strategies highlight how this compound and its precursors serve as key platforms for generating structurally diverse and complex molecular architectures.
Advanced Spectroscopic Characterization in Research on 2 Allyl 5 Bromophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms.
For 2-allyl-5-bromophenol, one would expect the ¹H NMR spectrum to show distinct signals for the phenolic hydroxyl (-OH) proton, three aromatic protons with a specific splitting pattern, and the five protons of the allyl group (CH₂-CH=CH₂). The ¹³C NMR spectrum would correspondingly be expected to show nine distinct signals: six for the aromatic carbons (four CH and two quaternary) and three for the allyl group carbons.
As a practical illustration, the spectral data for 2-allyl-4-bromo-6-nitrophenol , a related compound with full characterization data available, demonstrates how these signals are interpreted. researchgate.net The presence of the nitro group in this analogue alters the chemical shifts, but the fundamental signals for the allyl and phenol (B47542) moieties provide a clear example of the analysis.
¹H NMR Spectral Data of 2-allyl-4-bromo-6-nitrophenol researchgate.net
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 10.87 | s (singlet) | - | 1H, -OH |
| 8.14 | d (doublet) | 2.2 | 1H, Ar-H (H-5) |
| 7.56 | d (doublet) | 2.4 | 1H, Ar-H (H-3) |
| 6.08–5.90 | m (multiplet) | - | 1H, -CH =CH₂ |
| 5.20–5.13 | m (multiplet) | - | 2H, -CH=CH ₂ |
s: singlet, d: doublet, m: multiplet. Data recorded in CDCl₃ at 400 MHz.
¹³C NMR Spectral Data of 2-allyl-4-bromo-6-nitrophenol researchgate.net
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 152.31 | Ar-C (C-OH) |
| 139.94 | Ar-C (C-NO₂) |
| 134.10 | Ar-CH (C-3) |
| 133.83 | Ar-CH (C-5) |
| 133.70 | Ar-C H=CH₂ |
| 125.17 | Ar-C (C-Allyl) |
| 117.75 | -CH=C H₂ |
| 111.23 | Ar-C (C-Br) |
Data recorded in CDCl₃ at 101 MHz.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LRMS, HRMS, GC-MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. Low-resolution mass spectrometry (LRMS) provides the nominal molecular mass, while high-resolution mass spectrometry (HRMS) delivers the exact mass, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₉BrO), the calculated nominal molecular weight is 212 g/mol . A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.
This characteristic pattern is evident in the LRMS data for related compounds like 2-allyl-4-bromo-6-nitrophenol . researchgate.net GC-MS analysis is particularly useful for identifying components in a mixture, where both the retention time and the mass spectrum are used for confirmation.
LRMS Data for Brominated Allylphenol Analogues researchgate.net
| Compound | Molecular Formula | Calculated Mass [M] | Observed Ions [M]⁺, [M+2]⁺ |
|---|---|---|---|
| 2-allyl-4-bromo-6-nitrophenol | C₉H₈BrNO₃ | 256.96 | 257, 259 |
HRMS provides a much higher degree of accuracy. For the molecular formula C₉H₉BrO, the calculated monoisotopic mass is 211.9837 Da. nih.gov An HRMS measurement yielding a value extremely close to this would serve as strong confirmation of the compound's elemental composition.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis (FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. A broad peak for the O-H stretch of the phenol, sharp peaks for the C-H stretches of the aromatic ring and allyl group, and distinct peaks for C=C double bonds (both aromatic and vinyl) would be anticipated. The C-Br bond typically shows an absorption in the fingerprint region.
The IR data for 2-allyl-4-bromo-6-nitrophenol provides a useful reference for these assignments. researchgate.net
FT-IR Spectral Data of 2-allyl-4-bromo-6-nitrophenol researchgate.net
| Wavenumber (ν) (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3208 | O-H stretch | Phenolic -OH |
| 3089 | =C-H stretch | Aromatic & Vinyl C-H |
| 2919 | C-H stretch | Allyl -CH₂- |
| 1604 | C=C stretch | Aromatic Ring |
| 1531 / 1319 | N=O stretch | Nitro (-NO₂) |
| 1450 | C=C stretch | Vinyl C=C |
| 1238 | C-O stretch | Phenolic C-O |
Elemental Analysis in Compound Purity and Composition Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values is a critical criterion for establishing the purity and confirming the empirical formula of a newly synthesized compound.
For this compound, with the molecular formula C₉H₉BrO, the theoretical elemental composition can be calculated.
Calculated Elemental Composition for C₉H₉BrO
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 50.73% |
In a research context, these calculated values would be compared against experimental results. For example, the elemental analysis of 3-allyl-2-(allyloxy)-5-bromoaniline (C₁₂H₁₄BrNO) shows a very close correlation between the theoretical and experimentally determined values, confirming its high purity. mdpi.com
Example of Elemental Analysis Data for 3-allyl-2-(allyloxy)-5-bromoaniline mdpi.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon | 53.75 | 53.71 |
| Hydrogen | 5.26 | 5.24 |
Computational Chemistry and Theoretical Studies on 2 Allyl 5 Bromophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For bromophenols and related compounds, DFT calculations, often at levels like B3LYP/6-311G++(d,p), provide deep insights into their molecular geometry, stability, and reactivity. nih.gov The electronic properties of bromophenols are significantly shaped by factors such as intramolecular hydrogen bonding, the inductive effects of the bromine substituent, and steric hindrance. nih.gov
In the case of 2-allylphenols, a key structural feature is the potential for an intramolecular OH–π hydrogen bond between the hydroxyl group and the allyl group's double bond. rsc.orgnih.gov This interaction leads to a mixture of conformers: a "closed" form where the hydrogen bond is present and an "open" form where it is not. rsc.orgnih.gov The presence of substituents on the phenol (B47542) ring influences the strength and structure of this hydrogen bond. rsc.orgnih.gov
DFT calculations are used to determine key electronic descriptors that help predict reactivity:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com For a molecule like 2-Allyl-5-bromophenol, the oxygen atom of the hydroxyl group and the π-system of the aromatic ring are typically electron-rich sites, while the hydrogen of the hydroxyl group is an electron-poor site.
Global Reactivity Descriptors: From HOMO and LUMO energies, other reactivity indices can be calculated, such as chemical hardness (η) and global electrophilicity (ω). scirp.orgmdpi.com These descriptors quantify the molecule's resistance to changes in its electron distribution and its tendency to accept electrons, respectively. scirp.org Studies on similar compounds show that solvent can influence these values, with molecules often being more reactive in solution than in the gas phase. scirp.org
Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table presents conceptual data for illustrative purposes, as specific values for this compound are not available in the cited literature. The values are based on general findings for related phenolic and heterocyclic compounds.
| Descriptor | Symbol | Formula | Typical Significance |
|---|---|---|---|
| HOMO-LUMO Gap | Egap | ELUMO - EHOMO | Indicates chemical stability and reactivity. scirp.org |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. mdpi.com |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. mdpi.com |
| Electrophilicity Index | ω | µ2 / 2η | Quantifies the electrophilic nature of a molecule. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.goveurjchem.com For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational landscape and the dynamic nature of its intermolecular interactions.
Conformational Analysis: The primary flexibility in this compound arises from the rotation around the single bonds of the allyl group and the C-O bond of the hydroxyl group. As established by theoretical studies on analogous 2-allylphenols, the molecule exists as a mixture of conformers, primarily distinguished by the presence or absence of the intramolecular OH–π hydrogen bond. rsc.orgnih.gov MD simulations can model the transitions between these "closed" and "open" states, providing information on their relative stabilities and the energy barriers separating them. This dynamic view complements the static picture provided by DFT geometry optimization.
Intermolecular Interactions: MD simulations are particularly powerful for elucidating how molecules interact with each other in a condensed phase (liquid or solid) or with a biological target. nih.gov Key interactions that can be studied for this compound include:
Hydrogen Bonding: In a system with multiple molecules, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. scielo.br
π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is important for the packing in crystals and for binding to planar regions of macromolecules.
By simulating the molecule in different environments (e.g., in water or a lipid bilayer), MD can predict its behavior in various biological contexts, which is a crucial step in structure-based drug design. nih.gov
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical calculations, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. rsc.org This allows for the identification of transition states and intermediates, providing a detailed, step-by-step understanding of reaction mechanisms.
For this compound, several reaction types are of mechanistic interest:
Reactions at the Allyl Group: The double bond of the allyl group is susceptible to electrophilic addition. A computational study on the bromination of various allylarenes provides a relevant model. nih.gov The mechanism involves the initial formation of a cationic intermediate. Depending on the electronic properties of the aryl ring, this can be a classic bromonium ion or a spiro[2.5] intermediate formed by the participation of the aromatic ring. nih.gov For allylarenes with electron-rich rings, the formation of the spiro intermediate is more favorable, leading to 1,3-dibromo adducts after a 1,2-aryl shift. nih.gov Given that the phenol group is electron-donating, this pathway could be relevant for this compound.
Claisen Rearrangement: As an allyl phenyl ether analog, this compound is structurally related to substrates of the Claisen rearrangement, a thermal process that converts allyl phenyl ethers to ortho-allylphenols. acs.org Quantum chemical calculations can model the concerted, pericyclic transition state of this reaction, evaluating how substituents on the aromatic ring affect the activation energy and reaction rate.
Electrophilic Aromatic Substitution: The phenol ring itself can undergo further substitution. DFT calculations can predict the regioselectivity of such reactions by modeling the stability of the Wheland intermediates formed upon attack at different positions. The activating, ortho-para directing hydroxyl group and the deactivating, ortho-para directing bromo group would have competing effects, which can be quantified computationally.
Structure-Activity Relationship (SAR) Modeling via Computational Methods
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological or toxicological effects. rsc.org These models are widely applied in environmental chemistry and drug discovery to predict the activity of new or untested chemicals. rsc.orgresearchgate.net
For phenolic compounds, including bromophenols, QSAR models have been developed to predict activities such as toxicity to aquatic organisms and inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.netnih.govresearchgate.net The process involves several steps:
Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related compounds using computational software. These descriptors numerically represent various aspects of the molecular structure.
Feature Selection: Statistical methods are used to select a smaller subset of descriptors that are most correlated with the biological activity being studied, while also minimizing redundancy between descriptors. rsc.org
Model Building: A mathematical model is constructed using regression techniques (e.g., Multiple Linear Regression, Support Vector Machine) that links the selected descriptors to the observed activity. rsc.orgresearchgate.net
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. researchgate.net
For a compound like this compound, a QSAR model could predict its potential bioactivity based on calculated descriptors.
Table 2: Common Molecular Descriptors Used in SAR/QSAR Modeling for Phenols This table lists descriptor types applicable to SAR studies of phenolic compounds.
| Descriptor Class | Examples | Information Encoded | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, polarity | researchgate.net |
| Topological | Connectivity indices, Wiener index | Molecular size, shape, and branching | rsc.org |
| Quantum Chemical | Chemical Hardness, Electrophilicity, MESP values | Reactivity, interaction propensity | mdpi.comresearchgate.net |
| Physicochemical | LogP, Molar refractivity, Polarizability | Hydrophobicity, bulk, dispersion forces | mdpi.com |
These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental research.
Exploration of 2 Allyl 5 Bromophenol in Advanced Chemical Applications
Applications in Medicinal Chemistry Research
The unique combination of a phenol (B47542), an allyl group, and a halogen in 2-Allyl-5-bromophenol provides a versatile scaffold for the design and synthesis of biologically active molecules. Researchers have leveraged these features to investigate its potential in various therapeutic areas.
Enzyme Inhibition Studies: Carbonic Anhydrase and Acetylcholinesterase Inhibition
Bromophenol derivatives have demonstrated significant inhibitory effects against key enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma. AChE is a crucial enzyme in the nervous system, and its inhibition is a primary approach for managing Alzheimer's disease.
Studies on a variety of bromophenol derivatives have revealed potent, low nanomolar inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). For instance, a series of novel bromophenol compounds exhibited Kᵢ values ranging from 2.53 to 25.67 nM against hCA I and 1.63 to 15.05 nM against hCA II. Another study reported Kᵢ values for different bromophenol derivatives in the range of 53.75 to 234.68 nM for hCA I and 42.84 to 200.54 nM for hCA II.
In the context of acetylcholinesterase, novel bromophenol derivatives have shown effective inhibition with IC₅₀ values between 8.35 and 21.00 nM and Kᵢ values from 6.54 to 24.86 nM. Further research on other bromophenol derivatives, including natural products, has demonstrated even more potent AChE inhibition, with Kᵢ values as low as 0.84 nM.
Table 1: Inhibitory Activity of Bromophenol Derivatives against Carbonic Anhydrase and Acetylcholinesterase
| Compound Type | Target Enzyme | Inhibition Parameter | Value Range |
| Novel Bromophenols | hCA I | Kᵢ | 2.53 - 25.67 nM |
| Novel Bromophenols | hCA II | Kᵢ | 1.63 - 15.05 nM |
| Novel Bromophenols | AChE | IC₅₀ | 8.35 - 21.00 nM |
| Novel Bromophenols | AChE | Kᵢ | 6.54 - 24.86 nM |
| Bromophenol Derivatives | hCA I | Kᵢ | 53.75 - 234.68 nM |
| Bromophenol Derivatives | hCA II | Kᵢ | 42.84 - 200.54 nM |
| Bromophenol Derivatives | AChE | Kᵢ | 0.84 - 14.63 nM |
This table presents a summary of reported inhibitory activities for various bromophenol derivatives.
Anticancer Activity Research: Structure-Activity Relationship (SAR) Investigations
The anticancer potential of bromophenols, a class of marine natural products, has been a subject of extensive research. Structure-activity relationship (SAR) studies have been crucial in identifying the structural features responsible for their cytotoxic effects against various cancer cell lines.
The number and position of bromine substituents, the presence of phenolic hydroxyl groups, and the nature of side chains all significantly influence the anticancer activity. For example, a series of bromophenol derivatives incorporating an indolin-2-one moiety were designed and evaluated for their anticancer activities against several human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon). Several of these hybrid molecules demonstrated potent activity against all five cell lines.
In another study, bromophenol derivatives were screened against colon cancer cell lines DLD-1 and HCT-116. The results indicated that not only the hydroxyl groups and bromine atoms but also the length of the side chain played a role in their antitumor activity. For instance, lanosol (B1195854) and its derivatives showed IC₅₀ values ranging from 1.32 to 20.4 µM against these cell lines. The presence of bromine atoms is often associated with enhanced cytotoxic activity.
Table 2: Anticancer Activity of Selected Bromophenol Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀) |
| Bromophenol-indolin-2-one hybrids | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity reported |
| Lanosol derivatives | DLD-1 | 12.4 - 18.3 µM |
| Lanosol derivatives | HCT-116 | 1.32 - 20.4 µM |
This table provides examples of the anticancer activities of different classes of bromophenol derivatives.
Design Principles for Biologically Active Molecules
The design of new, effective, and safe therapeutic agents often relies on strategic modifications of known active scaffolds. The phenol group is a common structural motif in many biologically active molecules but can be associated with metabolic instability. Therefore, a key design principle is the use of bioisosteric replacements to improve the pharmacokinetic properties of phenolic compounds.
The structure of this compound itself offers several handles for modification. The allyl group can be functionalized through various reactions, and the bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents. A four-step synthesis starting from 2-allylphenol (B1664045) has been developed to produce 3-allyl-2-(allyloxy)-5-bromoaniline, demonstrating the feasibility of modifying the core structure.
Furthermore, the combination of a bromophenol with other pharmacologically active moieties, such as indolin-2-one, is a powerful strategy for creating hybrid molecules with enhanced biological activity. The SAR data from these studies provide crucial insights for the rational design of future drug candidates, highlighting the importance of factors like the position and number of bromine atoms and the nature of appended functionalities.
Applications in Materials Science Research
The presence of both a polymerizable allyl group and a reactive bromo-aromatic moiety makes this compound a promising monomer for the synthesis of advanced functional polymers.
Polymerization Studies of Allylphenols
The polymerization of allyl phenols can proceed through different mechanisms. The phenolic hydroxyl group can be a site for oxidative polymerization, while the allyl group can undergo radical polymerization or be utilized in other polymerization techniques. The presence of a mobile hydrogen atom on the allyl group can sometimes lead to chain transfer reactions, which may limit the molecular weight of the resulting polymers under certain radical polymerization conditions.
Studies on the condensation of 2-allylphenol with formaldehyde (B43269) and methylamine (B109427) have shown the formation of benzoxazine (B1645224) structures, which can then be thermally treated to form cross-linked copolymers. This demonstrates the potential for creating thermosetting materials from allylphenol derivatives.
Synthesis of Conjugated Polymer Systems
Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in areas like organic electronics. The synthesis of these polymers often involves cross-coupling reactions, such as the Heck reaction, to form the polymer backbone.
The structure of this compound, containing a bromine atom on the aromatic ring, makes it a suitable monomer for such polymerization reactions. The bromine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form carbon-carbon bonds and build the polymer chain. A one-pot method involving sequential bromination and direct arylation polycondensation has been developed for the synthesis of π-conjugated polymers from unfunctionalized aromatic monomers. While this specific protocol was not applied to this compound, it illustrates a viable synthetic route.
Furthermore, the allyl group offers another point for polymerization or post-polymerization modification. For instance, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, and while not directly applicable to the allyl group, derivatives of this compound could potentially be synthesized to be amenable to this method. The combination of a polymerizable group and a site for cross-coupling reactions within the same monomer opens up possibilities for creating complex polymer architectures, including hyperbranched and cross-linked conjugated systems.
Development of Novel Functional Materials
The unique molecular architecture of this compound, featuring a reactive allyl group, a phenolic hydroxyl moiety, and a bromine atom on the aromatic ring, presents a versatile platform for the synthesis of a variety of functional materials. Although direct research on the applications of this compound in materials science is not extensively documented, the inherent reactivity of its constituent functional groups allows for a theoretical exploration of its potential in creating advanced polymers and materials with tailored properties. The strategic positioning of these groups enables its use as a monomer, a cross-linking agent, or a precursor for further chemical modifications.
The presence of the allyl group is particularly significant as it can undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization, to produce poly(allylphenol) derivatives. These polymers can be further modified post-polymerization to introduce additional functionalities. The phenolic hydroxyl group can be derivatized to form ethers and esters, altering the polymer's solubility, thermal stability, and mechanical properties.
Moreover, the bromine substituent offers several avenues for creating functional materials. It can be a site for cross-coupling reactions, such as Suzuki or Heck coupling, to introduce new organic moieties and create complex polymer architectures. The bromine atom also imparts inherent flame-retardant properties to the resulting materials, a desirable characteristic in many industrial applications.
While specific studies on this compound are limited, research on its isomer, 2-allyl-4-bromophenol (B1295730), highlights the potential of this class of compounds. For instance, 2-allyl-4-bromophenol has been investigated for its antioxidant properties, which could be translated into the development of stabilizing additives for other polymers. biosynth.com The synthesis of various derivatives from related allylphenols demonstrates the feasibility of using these compounds as building blocks for more complex molecules with specific functionalities. prepchem.com
The table below outlines the potential synthetic pathways for developing functional materials from this compound and the anticipated properties of the resulting materials.
| Functional Group | Potential Reaction for Material Synthesis | Resulting Material Type | Potential Functional Properties |
| Allyl Group | Free-radical polymerization | Poly(this compound) | Thermosetting resin, potential for further functionalization |
| Thiol-ene "click" chemistry | Cross-linked networks | Tunable mechanical properties, biocompatible hydrogels | |
| Phenolic Hydroxyl | Etherification/Esterification | Modified polymers/monomers | Altered solubility, improved thermal stability |
| Reaction with epoxides | Epoxy resins | High-performance adhesives and composites | |
| Bromo Substituent | Suzuki/Heck coupling | Functionalized polymers | Modified electronic properties, advanced optical materials |
| Incorporation into polymer backbone | Brominated polymers | Inherent flame retardancy |
Detailed research into the polymerization behavior of this compound and the characterization of the resulting materials is necessary to fully realize its potential in advanced chemical applications. The following table summarizes the synthesis of a related compound, 2-allyl-4-bromophenol, which provides a procedural basis for the potential synthesis and derivatization of this compound. prepchem.com
| Reaction Step | Reagents and Conditions | Product | Yield |
| Allyl Ether Formation | 4-bromophenol (B116583), sodium hydride, allyl chloride in THF/DMF, 45°C | Allyl-(4-bromophenyl)ether | 82% |
| Claisen Rearrangement | Heating at 195°C with dimethylaniline | 2-allyl-4-bromophenol | Not specified |
The development of novel functional materials from this compound is a promising area for future research, with potential applications ranging from flame-retardant polymers to advanced composites and functional coatings.
Future Research Directions and Challenges for 2 Allyl 5 Bromophenol
Development of Greener Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2-Allyl-5-bromophenol, future research will undoubtedly focus on developing "greener" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. royalsocietypublishing.org Traditional methods often rely on harsh conditions and stoichiometric reagents, leading to significant environmental impact.
Key areas for advancement include:
Catalytic Approaches: Exploring novel catalysts, such as those based on earth-abundant metals like iron or manganese, could offer more sustainable alternatives to precious metal catalysts. chinesechemsoc.org
Alternative Solvents: The use of supercritical fluids, like carbon dioxide, or biodegradable solvents presents a greener alternative to traditional, often toxic, organic solvents. royalsocietypublishing.org
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound, minimizing waste and energy usage.
Photochemical Methods: Light-driven reactions, which can often be conducted at ambient temperature, provide an energy-efficient pathway for chemical transformations. nih.govacs.org A study on the photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives to produce 2,3-dihydrobenzofurans highlights the potential of photochemical methods in this area. nih.govacs.orgresearchgate.net
A recent four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline starting from 2-allylphenol illustrates a move towards more efficient, albeit not entirely "green," multi-step syntheses. mdpi.comnih.govresearchgate.net The process involved nitration, selective bromination, allylation, and reduction, with yields ranging from good to excellent in the later steps. mdpi.comnih.gov However, the initial nitration step had a low yield of 15%, indicating room for improvement. mdpi.comnih.gov
Exploration of Novel Catalytic Transformations
The reactivity of the allyl and phenol (B47542) moieties in this compound makes it a versatile substrate for a wide array of catalytic transformations. Future research should aim to unlock new catalytic cycles and reaction pathways.
Promising research directions include:
Palladium-Catalyzed Reactions: While palladium catalysis is well-established, there is still scope for discovering novel transformations. For instance, developing cascade reactions that form multiple bonds in a single operation would be highly efficient. nih.gov Research into palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes has shown promise in creating dihydrobenzofuran motifs. nih.gov
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the aromatic ring or the allyl group represents a highly atom-economical approach to creating new derivatives. mdpi.com
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving the allyl group would be of great value for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
Supramolecular Catalysis: Utilizing host-guest chemistry to create "chemzymes" could lead to highly selective and efficient catalytic systems for reactions involving this compound. mdpi.com
Advanced Mechanistic Studies and Reaction Pathway Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. For this compound, detailed mechanistic studies are needed to unravel the intricate steps of its transformations.
Key areas for investigation include:
Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into reaction intermediates, transition states, and potential energy surfaces, helping to elucidate complex reaction pathways. researchgate.net
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the direct observation of intermediates and the determination of reaction kinetics.
Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, substituting hydrogen with deuterium (B1214612) can shed light on reaction pathways. royalsocietypublishing.org
Mechanistic studies on the photoinduced cascade reactions of 2-allylphenol derivatives have already provided convincing evidence for the formation of carbon-centered radical species and proposed a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (S_N) pathway. nih.govacs.org Similarly, understanding the mechanism of palladium-catalyzed cascade reactions is crucial for optimizing the synthesis of complex spiro-fused heterocycles. nih.gov
Expanded Scope in Materials Science and Interdisciplinary Research
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel materials with tailored properties. Interdisciplinary collaboration will be key to unlocking its full potential.
Potential applications in materials science include:
Polymers and Resins: The allyl group can participate in polymerization reactions, leading to the formation of new polymers with potential applications in coatings, adhesives, and composites.
Functional Dyes and Pigments: Modification of the phenol ring could lead to the development of new chromophores with interesting optical properties.
Liquid Crystals: The rigid aromatic core and the flexible allyl chain are features that could be exploited in the design of new liquid crystalline materials.
Furthermore, interdisciplinary research could explore the biological activities of this compound derivatives. For example, bromophenols have been investigated for their antidiabetic potential through the inhibition of metabolic enzymes like aldose reductase, α-glucosidase, and α-amylase. researchgate.netmdpi.com
Computational Design and Prediction of Novel Derivatives
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. These methods can be employed to design and predict the properties of novel this compound derivatives before their synthesis, saving significant time and resources.
Future research in this area should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or toxicity of new derivatives based on their molecular structure. nih.govrsc.org This involves identifying key molecular descriptors that correlate with a specific property. researchgate.net
Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify candidates with desired properties for subsequent experimental validation.
De Novo Design: Algorithms can be used to generate entirely new molecular structures with optimized properties, providing novel targets for synthesis.
By leveraging these computational tools, researchers can accelerate the discovery of new this compound derivatives with applications in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Allyl-5-bromophenol, and how can regioselectivity challenges be addressed?
- Methodological Answer : A four-step synthesis starting from commercially available 2-allylphenol involves nitration, bromination, allylation, and nitro group reduction. For example, nitration with HNO₃/H₂SO₄ at 0°C yields a mixture of 2-allyl-6-nitrophenol and 2-allyl-4-nitrophenol, requiring careful chromatographic separation . Bromination using N-bromosuccinimide (NBS) in CCl₄ at 70°C achieves selective bromination at the 5-position (72% yield). Regioselectivity in nitration can be improved by modifying reaction temperature or using directing groups .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use spectroscopic techniques such as:
- IR Spectroscopy : Compare with NIST/Coblentz Society reference data for phenolic O-H stretches (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- NMR : Confirm allyl protons (δ 5.0–6.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M]+ at m/z 212 for C₉H₉BrO) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for phenolic and brominated compounds:
- Use fume hoods, nitrile gloves, and protective eyewear.
- Avoid skin contact due to potential irritation.
- Store in airtight containers away from light and oxidizers.
- Dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. For example, unexpected NMR signals may indicate byproducts from incomplete bromination. Solutions include:
- Purification : Re-crystallization or column chromatography to isolate pure compounds.
- Control Experiments : Compare spectra of intermediates (e.g., nitrated precursors) to identify side products .
- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. What strategies optimize bromination efficiency in allylphenol derivatives?
- Methodological Answer : Key factors include:
- Reagent Choice : NBS in CCl₄ provides selectivity for allylic/aromatic bromination over free radical pathways .
- Solvent Effects : Polar solvents (e.g., DMF) may favor electrophilic substitution, while non-polar solvents (e.g., CCl₄) enhance radical stability.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
- Catalysts : FeCl₃ or AlCl₃ can enhance electrophilic bromination .
Q. How do substituents influence the antimicrobial activity of this compound derivatives?
- Methodological Answer : Structure-activity relationships (SAR) can be explored via:
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to enhance reactivity or electron-donating groups (e.g., OCH₃) to improve solubility .
- Bioassay Testing : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Mechanistic Studies : Assess membrane disruption via fluorescence assays or enzyme inhibition assays (e.g., β-lactamase) .
Q. What methodologies address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Troubleshooting steps include:
- Stepwise Monitoring : Use TLC or HPLC to track reaction progress and optimize stopping points.
- Intermediate Stabilization : Protect phenolic OH groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation .
- Catalyst Screening : Test Pd/C or Raney Ni for nitro group reductions instead of Zn/NH₄Cl to improve efficiency .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the biological activity of brominated phenols?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
